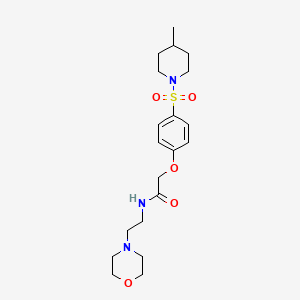
3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly referred to as CEPPB and has been extensively studied for its potential use in scientific research applications.
Mécanisme D'action
CEPPB exerts its pharmacological effects by inhibiting the activity of NF-κB. This transcription factor is involved in the regulation of genes that are responsible for the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. By blocking the activity of NF-κB, CEPPB can reduce the production of these mediators, leading to a decrease in inflammation and other pathological processes.
Biochemical and Physiological Effects:
CEPPB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, CEPPB has been found to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. It has also been shown to reduce the development of fibrosis in animal models of liver and lung disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CEPPB is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of this transcription factor in various biological processes. However, one limitation of CEPPB is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CEPPB. One area of interest is the development of more soluble analogs of CEPPB that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of CEPPB in the treatment of various inflammatory and fibrotic diseases. Finally, further studies are needed to elucidate the precise mechanisms by which CEPPB exerts its pharmacological effects.
Méthodes De Synthèse
CEPPB can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoic acid with ethyl 2-amino-5-mercapto-1,3,4-thiadiazole-4-acetate to form 3-chloro-N-(2-ethoxy-5-mercapto-1,3,4-thiadiazol-4-yl)benzamide. This compound is then reacted with phenylsulfonyl chloride to yield 3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide.
Applications De Recherche Scientifique
CEPPB has been studied for its potential use as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. In particular, CEPPB has been found to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses.
Propriétés
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-2-28-20-12-11-18(29(26,27)24-17-9-4-3-5-10-17)14-19(20)23-21(25)15-7-6-8-16(22)13-15/h3-14,24H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCVLXHBQMUKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)










